molecular formula C24H23N5O3 B356811 13-butan-2-yl-17-(2,5-dimethoxyphenyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one CAS No. 846594-58-9

13-butan-2-yl-17-(2,5-dimethoxyphenyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one

Cat. No.: B356811
CAS No.: 846594-58-9
M. Wt: 429.5g/mol
InChI Key: MWGLJVMZITXIQH-UHFFFAOYSA-N
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Description

3-sec-butyl-11-(2,5-dimethoxyphenyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-sec-butyl-11-(2,5-dimethoxyphenyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one involves multiple steps, including the formation of the pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin core and the introduction of the sec-butyl and dimethoxyphenyl groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-sec-butyl-11-(2,5-dimethoxyphenyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different quinoxalin derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

3-sec-butyl-11-(2,5-dimethoxyphenyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as drug development and disease treatment.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 3-sec-butyl-11-(2,5-dimethoxyphenyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    3-sec-butyl-11-(2,5-dimethoxyphenyl)-3,11-dihydro-4H-pyrimido[5’,4’4,5]pyrrolo[2,3-b]quinoxalin-4-one: A closely related compound with similar structural features.

    Other pyrimido[5’,4’4,5]pyrrolo[2,3-b]quinoxalin derivatives: Compounds with variations in the substituents on the core structure.

Uniqueness

The uniqueness of 3-sec-butyl-11-(2,5-dimethoxyphenyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

846594-58-9

Molecular Formula

C24H23N5O3

Molecular Weight

429.5g/mol

IUPAC Name

13-butan-2-yl-17-(2,5-dimethoxyphenyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one

InChI

InChI=1S/C24H23N5O3/c1-5-14(2)28-13-25-22-20(24(28)30)21-23(27-17-9-7-6-8-16(17)26-21)29(22)18-12-15(31-3)10-11-19(18)32-4/h6-14H,5H2,1-4H3

InChI Key

MWGLJVMZITXIQH-UHFFFAOYSA-N

SMILES

CCC(C)N1C=NC2=C(C1=O)C3=NC4=CC=CC=C4N=C3N2C5=C(C=CC(=C5)OC)OC

Canonical SMILES

CCC(C)N1C=NC2=C(C1=O)C3=NC4=CC=CC=C4N=C3N2C5=C(C=CC(=C5)OC)OC

Origin of Product

United States

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